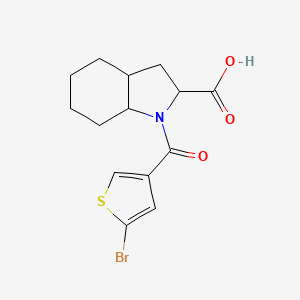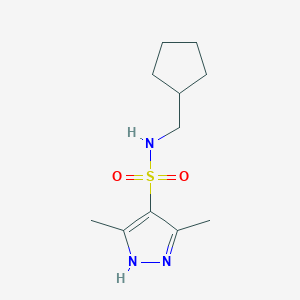![molecular formula C13H20F3NO4 B7541308 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid, commonly known as TPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TPAC is a cyclic amino acid derivative that is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA). In
Mécanisme D'action
TPAC acts as a 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor agonist, binding to the this compound receptor and enhancing the inhibitory effects of this compound on neuronal activity. This results in a decrease in neuronal excitability, leading to anxiolytic and anticonvulsant effects. TPAC also inhibits the release of glutamate, a neurotransmitter involved in pain signaling, leading to potential analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that TPAC has anxiolytic, anticonvulsant, and potential analgesic effects. TPAC has been shown to increase the activity of the this compound receptor, leading to a decrease in neuronal excitability. TPAC also inhibits the release of glutamate, a neurotransmitter involved in pain signaling, leading to potential analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
TPAC has advantages in lab experiments due to its potential therapeutic applications and its ability to act as a 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor agonist. However, TPAC has limitations in lab experiments due to its potential toxicity and lack of specificity for the this compound receptor.
Orientations Futures
Future research on TPAC should focus on its potential therapeutic applications in various neurological and psychiatric disorders. Studies should also explore the potential toxicity and specificity of TPAC for the 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor. Additionally, further research should investigate the potential analgesic effects of TPAC and its mechanism of action in pain signaling. Overall, TPAC has significant potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
TPAC can be synthesized through a multistep process involving the reaction of 1,4-cycloheptadiene with trifluoroethanol, followed by the reaction with N-(tert-butoxycarbonyl)-3-aminopropanoic acid. The resulting product is then subjected to a series of chemical reactions to yield TPAC.
Applications De Recherche Scientifique
TPAC has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that TPAC acts as a 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor agonist and has anxiolytic and anticonvulsant effects. TPAC has also been shown to have potential as a treatment for neuropathic pain, as it inhibits the release of glutamate, a neurotransmitter involved in pain signaling.
Propriétés
IUPAC Name |
1-[3-(2,2,2-trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO4/c14-13(15,16)9-21-8-5-10(18)17-12(11(19)20)6-3-1-2-4-7-12/h1-9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDNWVFUCJDLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NC(=O)CCOCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B7541226.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)

![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)
![2-(2-bromophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541275.png)


![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)
